molecular formula C21H29Br2N3O4S B12789671 Alanine, N-acetyl-3-(((2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)methyl)thio)- CAS No. 97290-48-7

Alanine, N-acetyl-3-(((2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)methyl)thio)-

Cat. No.: B12789671
CAS No.: 97290-48-7
M. Wt: 579.3 g/mol
InChI Key: KWGKJGBKFHKDJR-SFHVURJKSA-N
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Description

Alanine, N-acetyl-3-(((2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)methyl)thio)- is a complex organic compound that belongs to the class of N-acylated amino acids. This compound is characterized by the presence of an alanine backbone, which is modified with an N-acetyl group and a dibromocarbaniloyl moiety. The compound’s unique structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alanine, N-acetyl-3-(((2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)methyl)thio)- typically involves multiple steps. The process begins with the acetylation of alanine to form N-acetylalanine. This intermediate is then subjected to further reactions to introduce the dibromocarbaniloyl group and the cyclohexylmethylamino moiety. The final step involves the formation of the thioether linkage. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Alanine, N-acetyl-3-(((2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)methyl)thio)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted derivatives .

Scientific Research Applications

Alanine, N-acetyl-3-(((2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)methyl)thio)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study protein modifications and interactions due to its ability to form stable thioether linkages.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development and as a probe for studying biochemical pathways.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Alanine, N-acetyl-3-(((2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)methyl)thio)- exerts its effects involves its interaction with specific molecular targets. The dibromocarbaniloyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The thioether linkage provides stability and resistance to metabolic degradation, allowing the compound to exert its effects over a longer duration .

Comparison with Similar Compounds

Similar Compounds

  • N-Acetylphenylalanine
  • N-Acetyltyrosine
  • N-Acetyltryptophan
  • N-Acetylhistidine

Uniqueness

Compared to these similar compounds, Alanine, N-acetyl-3-(((2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)methyl)thio)- is unique due to the presence of the dibromocarbaniloyl group and the thioether linkage. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

97290-48-7

Molecular Formula

C21H29Br2N3O4S

Molecular Weight

579.3 g/mol

IUPAC Name

(2R)-2-acetamido-3-[2-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]anilino]-2-oxoethyl]sulfanylpropanoic acid

InChI

InChI=1S/C21H29Br2N3O4S/c1-13(27)24-18(21(29)30)11-31-12-19(28)25-20-14(8-15(22)9-17(20)23)10-26(2)16-6-4-3-5-7-16/h8-9,16,18H,3-7,10-12H2,1-2H3,(H,24,27)(H,25,28)(H,29,30)/t18-/m0/s1

InChI Key

KWGKJGBKFHKDJR-SFHVURJKSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSCC(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2)C(=O)O

Canonical SMILES

CC(=O)NC(CSCC(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2)C(=O)O

Origin of Product

United States

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